molecular formula C17H20N2S B104278 Isopromethazine CAS No. 303-14-0

Isopromethazine

Cat. No. B104278
CAS RN: 303-14-0
M. Wt: 284.4 g/mol
InChI Key: CGNHCKZJGQDWBG-UHFFFAOYSA-N
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Description

Isopromethazine is an antihistamine and anticholinergic of the phenothiazine chemical class . It is structurally analogous to promethazine .


Synthesis Analysis

Isopromethazine hydrochloride was synthesized in gram quantities using a method which ensures that the isopromethazine is not contaminated with promethazine hydrochloride .


Molecular Structure Analysis

The molecular formula of Isopromethazine is C17H20N2S . Its average mass is 284.419 Da and its monoisotopic mass is 284.134705 Da .


Physical And Chemical Properties Analysis

Isopromethazine has a density of 1.1±0.1 g/cm³ . Its boiling point is 403.4±34.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.5±3.0 kJ/mol . The flash point is 197.8±25.7 °C . The index of refraction is 1.623 .

Scientific Research Applications

Complex Formation

  • Isopromethazine acts as a bidentate ligand in the formation of lanthanide(III) nitrate complexes. It coordinates through heterocyclic nitrogen and tertiary alkyl side chain nitrogen atoms. These complexes have been characterized by various analytical methods, revealing weak covalent character in the metal-ligand bond (Keshavan & Chandrashekara, 1998).

Metabolite Activation

  • Isopropylhydrazine, a metabolite of iproniazid (related to isopromethazine), is oxidized by cytochrome P-450 enzymes in human and rat liver microsomes to form reactive acylating and alkylating agents. This correlates with hepatic cellular necrosis, indicating potential liver toxicity (Nelson et al., 1976).

Analytical Characterization

  • Analytical studies focus on the differentiation and characterization of isopromethazine and related compounds. Techniques such as liquid chromatography are used for the separation and analysis of isopromethazine and its isomers, highlighting the importance of precise analytical methods in pharmaceutical quality control (Piperaki et al., 1994).

Cardiovascular Research

  • In cardiovascular research, isopromethazine's effects have been studied in various models. For instance, its impact on cardiac contractility and electrophysiological parameters has been evaluated, contributing to a better understanding of its cardiovascular implications (Hermiller et al., 1982).

Drug Development and Optimization

  • Isopromethazine and related compounds are studied for their roles in the development and optimization of new drugs. This includes assessing their pharmacokinetic properties, potential therapeutic applications, and interaction with biological systems (Tu et al., 2018).

Environmental Impact

  • The environmental impact of isopromethazine and related substances, particularly their degradation processes and effects on ecosystems, is another area of research. Studies focus on factors affecting their degradation and the potential use of advanced oxidation processes for their removal from the environment (Gao et al., 2013).

Safety And Hazards

Isopromethazine should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNHCKZJGQDWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952662
Record name N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopromethazine

CAS RN

303-14-0
Record name N,N,β-Trimethyl-10H-phenothiazine-10-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopromethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROMETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044033O3TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
ND Edge, WR Wragg - Journal of Pharmacy and Pharmacology, 1953 - academic.oup.com
… readily differentiated from isopromethazine. Thus … isopromethazine against the effects of histamine, either of the former compounds was 20 to 24 times more active than isopromethazine …
Number of citations: 4 academic.oup.com
S Piperaki, A Perakis, M Parissi-Poulou - Journal of Chromatography A, 1994 - Elsevier
A liquid chromatographic method for the separation of promethazine (PR) and its positional isomer isopromethazine (IPR) is described.PR is an N-substituted phenothiazine with the …
Number of citations: 12 www.sciencedirect.com
B Keshavan, PG Chandrashekara - Proceedings of the Indian Academy of …, 1998 - Springer
… , Tm, Yb, Lu and IP = isopromethazine have been prepared and characterized by elemental … Isopromethazine acts as a bidentate ligand, coordinating through heterocyclic nitrogen and …
Number of citations: 2 link.springer.com
FS Fry Jr, M Maienthal, WR Benson - Journal of Pharmaceutical Sciences, 1983 - Elsevier
… Abstract Isopromethazine hydrochloride was synthesized in gram quantities by using a method which ensures that the isopromethazine is not contaminated with promethazine …
Number of citations: 1 www.sciencedirect.com
ANNE ROBINSON - Journal of Pharmacy and Pharmacology, 1966 - academic.oup.com
… A branched methyl group is present on the two-carbon chain in promethazine and isopromethazine while ethopropazine is the diethylamino-analogue of promethazine. …
Number of citations: 39 academic.oup.com
B Keshavan, R Janardhan - 1987 - nopr.niscpr.res.in
N-Alkylphenothiazines have been developed in our laboratory as analytical reagents 1-4. Synthesis and characterisation of the complexes of palladium (II) 5, platinum (ll) 6 and copper (…
Number of citations: 15 nopr.niscpr.res.in
B Keshavan, R Janardhan - 1986 - nopr.niscpr.res.in
The copper (II) complexes of the type CuLCI2 (H20h where L= N-alkylphenothiazine have been prepared and characterised on the basis of analytical. conductometric and …
Number of citations: 19 nopr.niscpr.res.in
EI Shchors - Pharmaceutical Chemistry Journal, 1979 - Springer
… methyl, or dim ethylsulfonamide group inthe 2 position (Propazin and isopromethazine, triftazin, Majeptil respectively) were weak inhibitors. Not all the phenothiazine preparations are …
Number of citations: 1 link.springer.com
AS Patil, SV Amrutkar, S Nalwade - Journal of Chromatographic …, 2023 - academic.oup.com
The goal of this study is to provide a single, widely applicable high-performance liquid chromatographic (HPLC) technique for the determination of related substances in multicomponent …
Number of citations: 3 academic.oup.com
S Piperaki, A Perakis, M Parissi-Poulou - J. Chromatogr, 1994
Number of citations: 1

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